1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene
Overview
Description
1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene is an organic compound with the molecular formula C15H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a 1-(4-methoxyphenyl)ethyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-(4-methoxyphenyl)ethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an inert solvent like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products:
Substitution: Formation of new biaryl compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of drug development and biochemical research.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-ethylbenzene: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a methoxy group, which significantly alters its electronic properties and reactivity.
1-Bromo-4-(1,1-difluoroethyl)benzene: The presence of difluoroethyl group changes its chemical behavior compared to the methoxyphenyl group.
Properties
IUPAC Name |
1-bromo-4-[1-(4-methoxyphenyl)ethyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11(12-3-7-14(16)8-4-12)13-5-9-15(17-2)10-6-13/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSQSNNFMCPZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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